molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B1676023 m-Anisidine CAS No. 536-90-3

m-Anisidine

Cat. No.: B1676023
CAS No.: 536-90-3
M. Wt: 123.15 g/mol
InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N
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Description

m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the molecular formula C7H9NO. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation. This compound is one of three isomers of the methoxy-containing aniline derivative, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical procedure involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over an hour, followed by continued refluxing and stirring for an additional five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes, often optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
m-Anisidine serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Pharmaceuticals: this compound is involved in the preparation of various pharmaceutical compounds, including potential anthelmintic agents like N-substituted-3-chloro-2-azetidinones .
  • Dye Production: It is used in the manufacture of azo dyes, which are widely applied in textiles and other industries .
  • Catalytic Reactions: this compound participates in rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles, showcasing its utility in complex organic transformations .

2. Corrosion Inhibition:
The compound acts as a corrosion inhibitor for metals such as aluminum and copper when used in acidic solutions. This application is critical for protecting metal surfaces from degradation .

3. Material Science:
this compound has been studied for its role in the development of new materials, including azocalixarene dyes, which have applications in sensors and photonic devices .

Case Study 1: Pharmaceutical Development

In a recent study, researchers utilized this compound to synthesize a series of N-substituted amines that showed promising activity against parasitic infections. The process involved multiple steps where this compound acted as a key building block, highlighting its significance in drug discovery .

Case Study 2: Dye Manufacturing

A major textile company integrated this compound into their dyeing processes to enhance colorfastness and vibrancy of azo dyes. The results indicated that the use of this compound improved dye stability under various environmental conditions, thus extending the lifespan of dyed fabrics .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to handle it with care due to its toxicity. It is classified as moderately toxic by ingestion and can emit harmful vapors when heated . Furthermore, studies indicate that this compound is not readily biodegradable, raising concerns about its environmental impact if released into ecosystems .

Mechanism of Action

The mechanism of action of m-Anisidine and its derivatives often involves interactions with specific molecular targets and pathways. For example, in the case of antimalarial activity, this compound derivatives may inhibit key enzymes or pathways essential for the survival of the malaria parasite . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Biological Activity

m-Anisidine, also known as 3-methylaniline, is an aromatic amine with a methoxy group located at the meta position. This compound has garnered attention in various fields of research due to its biological activities, including antimicrobial properties, potential toxicity, and its role in chemical reactions. This article explores the biological activity of this compound, highlighting its effects on microorganisms, its chemical behavior in reactions, and relevant case studies.

This compound is synthesized from aniline through methylation processes. Its chemical structure can be represented as follows:

C7H9N(m Anisidine)\text{C}_7\text{H}_9\text{N}\quad (\text{m Anisidine})

The presence of the methoxy group significantly influences its reactivity and biological properties. This compound has been studied for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biological Activity

1. Antimicrobial Properties:
Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study on novel quinolone derivatives incorporating this compound showed enhanced antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values were notably low for compounds with increased lipophilicity and additional hydroxyl groups.

2. Oxidation Reactions:
The oxidation of this compound by periodate ions has been extensively studied. The reaction follows second-order kinetics, suggesting that both this compound and periodate ions participate in the rate-determining step . The stoichiometry of the reaction indicates a 1:2 molar relationship between this compound and periodate ions, leading to the formation of benzoquinone as a product. This oxidation process is significant for understanding the compound's reactivity in biological systems.

3. Toxicity and Mutagenicity:
Toxicological assessments have indicated that this compound may pose health risks due to its mutagenic potential. Reports suggest that prolonged exposure can lead to adverse effects on human health, including carcinogenic outcomes . The Committee on Toxicity (COT) has evaluated this compound among other chemicals for its potential to harm human health, emphasizing the need for caution in its use.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study highlighted the antibacterial efficacy of this compound derivatives against standard and resistant bacterial strains. The derivatives were synthesized with varying numbers of methoxy groups, resulting in MIC values ranging from 0.015 to 0.06 µg/mL against S.aureus . This research underscores the potential of modifying this compound's structure to enhance its antibacterial properties.

Case Study 2: Kinetics of Oxidation
The kinetics of this compound oxidation by periodate was investigated under various conditions, revealing critical insights into the reaction mechanism. The study concluded that free radical scavengers did not influence the reaction rate, indicating a robust reaction pathway . The activation parameters obtained from this study provide valuable data for future research on similar aromatic amines.

Summary of Findings

Property Details
Chemical Formula C₇H₉N
Antibacterial Activity Effective against MRSA and other strains; low MIC values reported
Oxidation Kinetics Follows second-order kinetics; stoichiometry 1 mol MMA:2 mol periodate
Toxicity Potentially mutagenic; requires caution in handling

Q & A

Basic Research Questions

Q. What are the standard synthesis and characterization protocols for m-Anisidine in academic research?

  • Methodological Answer : Synthesize this compound via methoxylation of m-nitroanisole followed by catalytic reduction, ensuring purification via vacuum distillation or recrystallization. Characterize using NMR (¹H/¹³C) to confirm methoxy and amine group positions, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>98%). Report detailed procedures in the "Materials and Methods" section, referencing prior literature for known steps and providing raw data in appendices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant suits (e.g., Tyvek) and nitrile gloves under fume hoods to prevent dermal exposure. For respiratory protection, employ NIOSH-approved N95 masks if aerosolization occurs. Store this compound in amber glass containers at 4°C, segregated from oxidizing agents. Emergency protocols should include immediate neutralization of spills with 5% acetic acid .

Q. Which physicochemical properties of this compound are most relevant for experimental design?

  • Methodological Answer : Key properties include melting point (≈-1°C), boiling point (251°C), and solubility (soluble in ethanol, poorly in water). These dictate solvent selection (e.g., ethanol for reactions) and storage conditions. Measure logP (octanol-water coefficient) to predict environmental persistence and design waste disposal protocols .

Q. How can researchers validate the identity of this compound using analytical techniques?

  • Methodological Answer : Combine FT-IR to identify functional groups (N-H stretch at 3350 cm⁻¹, C-O-C at 1250 cm⁻¹), UV-Vis spectroscopy for λmax (275 nm in ethanol), and elemental analysis (C: 63.1%, H: 6.2%, N: 8.2%). Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .

Q. What strategies ensure effective literature review for this compound-related studies?

  • Methodological Answer : Use SciFinder and Reaxys to locate primary sources, prioritizing peer-reviewed journals. Apply Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic protocols. Critically evaluate sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during this compound characterization?

  • Methodological Answer : Re-run experiments under controlled humidity/temperature to exclude environmental artifacts. Use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity. If inconsistencies persist, compare with computational simulations (DFT for NMR chemical shifts) or synthesize isotopic analogs (e.g., ¹⁵N-labeled) for clarity .

Q. What experimental design principles optimize this compound reaction yields while minimizing byproducts?

  • Methodological Answer : Employ a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions. Monitor byproducts via GC-MS and introduce scavengers (e.g., molecular sieves for water-sensitive steps). Validate reproducibility across three independent trials .

Q. How can mechanistic studies elucidate this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to distinguish between SN1/SN2 pathways. Employ in-situ Raman spectroscopy to track intermediate formation. Compare Hammett plots for substituent effects on reaction rates, and validate with computational docking studies (e.g., Gaussian for transition state modeling) .

Q. What frameworks ensure rigorous data presentation and reproducibility in this compound research?

  • Methodological Answer : Follow the "Results and Discussion" structure: present raw data in appendices (e.g., NMR spectra tables) and processed data (e.g., yield curves) in the main text. Use error bars (SD/SEM) and statistical tests (t-test for pairwise comparisons, ANOVA for multi-group analyses). Provide step-by-step protocols in supplementary materials, including instrument calibration logs .

Q. How can this compound research be contextualized within broader organic chemistry or environmental science frameworks?

  • Methodological Answer : Investigate this compound’s role as a precursor in pharmaceuticals (e.g., antitumor agents) or its environmental impact (e.g., degradation pathways in soil). Use life cycle assessment (LCA) to quantify ecotoxicity or apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolite behavior. Collaborate with interdisciplinary teams to align with SDGs (e.g., Clean Water) .

Properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Color/Form

Pale yellow, oily liquid

CAS No.

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Record name m-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The advantageous effect of adding zinc chloride to an amination reaction was demonstrated in the amination reaction of 3-bromoanisole, the results of which are summarized in Table 10. When 3-bromoanisole was reacted under the standard lithium amide amination conditions, using lithium amide (10 eq.) in the presence of (CyPF-t-Bu)PdCl2 (1 mol %) in DME gave a complicated mixture of products was obtained (Table 10, Entry 1). When conducted in the presence of zinc chloride and TMEDA, however, the reaction could successfully gave the desired monoarylation product, 3-methoxyaniline, although at high concentrations N,N-dimethyl-3-methoxyaniline was formed in a significant amount as a by-product (Table 10, Entries 3 and 4). Under optimized conditions (Table 10, Entries 8 and 9), 3-methoxyaniline was formed selectively in good yield.
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Synthesis routes and methods II

Procedure details

m-acetylaminoaniline, m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Synthesis routes and methods III

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or
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Synthesis routes and methods IV

Procedure details

The two derivatives that are not commercially available (2-amino-benzothiazol-5-ol and 2-amino-benzothiazol-7-ol) can be obtained by cyclization of 3-methoxyaniline with ammoniumthiocyanate followed by demethylation with boron tribromide as outlined in the scheme below:
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Synthesis routes and methods V

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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